N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide

Beschreibung

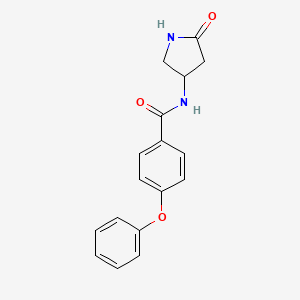

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is a synthetic small molecule characterized by a central benzamide scaffold substituted with a phenoxy group at the para position and a 5-oxopyrrolidin-3-yl moiety at the amide nitrogen. The pyrrolidinone ring introduces a polar, electron-withdrawing group that may influence solubility, metabolic stability, and target engagement compared to related compounds with piperazine or piperidine substituents .

Eigenschaften

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-16-10-13(11-18-16)19-17(21)12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCGFFQBKMPBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide typically involves the reaction of 4-phenoxybenzoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or pyrrolidinones.

Wissenschaftliche Forschungsanwendungen

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Wirkmechanismus

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Target Affinity

The following table compares N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide with key structural analogs from the evidence:

Key Observations :

- Potency: The piperazine-based compounds (e.g., 11e, 12b) exhibit sub-nanomolar κ-opioid receptor antagonism, attributed to optimal steric and electronic interactions with the receptor’s hydrophobic pocket . The pyrrolidinone group in the target compound may reduce potency due to decreased basicity compared to piperazine’s secondary amine, which is critical for receptor hydrogen bonding .

- Selectivity: Piperazine derivatives like 12b achieve >100-fold selectivity for κ over μ and δ receptors. The pyrrolidinone’s rigidity and polarity could alter selectivity by preventing off-target interactions .

- Log BB : Most analogs exhibit log BB values between -0.57 (JDTic) and 0.20, suggesting moderate blood-brain barrier (BBB) penetration. The target compound’s log BB is predicted to fall within this range, making it suitable for CNS applications .

Structural-Activity Relationship (SAR) Insights

- Phenoxy Group Modifications: Chlorination or methoxy substitution on the phenoxy ring (e.g., 12b, 12c) enhances κ receptor affinity by increasing lipophilicity and π-π stacking . The unsubstituted phenoxy group in the target compound may reduce potency but improve metabolic stability.

- Amide Substituents: Piperazine and piperidine rings (e.g., 11e, Compound 10) confer high receptor engagement via nitrogen lone-pair interactions.

- Stereochemistry : Chiral centers in analogs like 12j–l ([α]D values: +60° to +76°) significantly impact activity. The target compound’s stereochemistry (if present) would require optimization for target selectivity .

Biologische Aktivität

N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

Target Receptors and Enzymes

The biological activity of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is primarily attributed to its interaction with various receptors and enzymes. Pyrrolidine derivatives are known to bind with high affinity to multiple receptors, which can lead to either inhibition or activation of these targets, resulting in downstream biological effects.

Biochemical Pathways

The specific biochemical pathways influenced by this compound are still under investigation. However, similar compounds have been shown to affect a variety of pathways related to cell signaling, apoptosis, and metabolic processes. This suggests that N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide may also modulate these pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide. In vitro assays demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. For instance, compounds structurally related to N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide exhibited dose-dependent reductions in cell viability .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide | A549 | 100 | Significant cytotoxicity observed |

| Compound A | A549 | 66 | More potent than control |

| Compound B | HSAEC1-KT | 80 | Low cytotoxicity on non-cancerous cells |

Antimicrobial Activity

In addition to its anticancer properties, N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The compound's structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Case Studies

-

Anticancer Efficacy Study

A study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. The results indicated that certain derivatives had comparable or superior efficacy while exhibiting lower toxicity towards non-cancerous cells . -

Antimicrobial Resistance Research

Another investigation focused on the antimicrobial properties of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide against resistant strains. The findings revealed that this compound could serve as a lead for developing new antibiotics targeting resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.